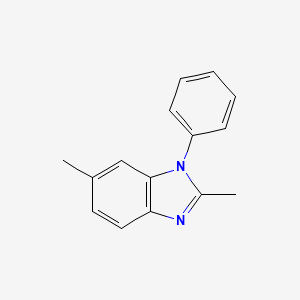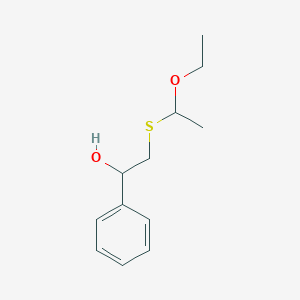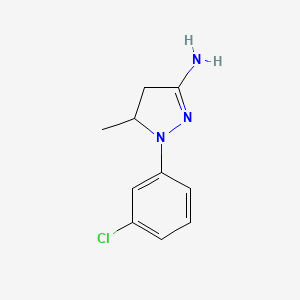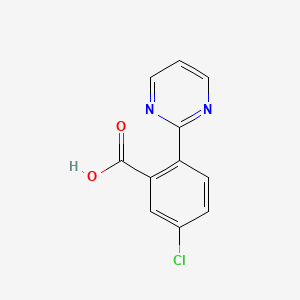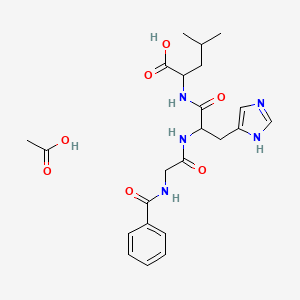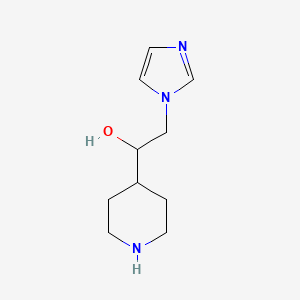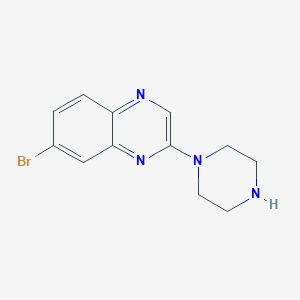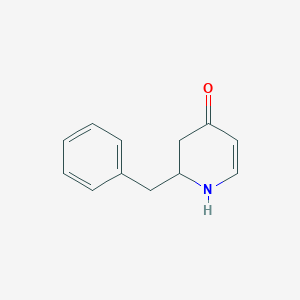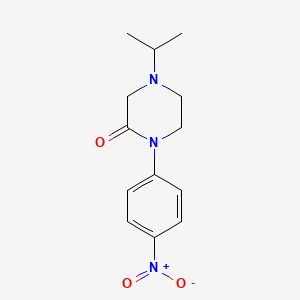
3-acetyl-1-(4-chlorophenyl)pyridazin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-acetyl-1-(4-chlorophenyl)pyridazin-4(1H)-one: is a heterocyclic compound that contains a pyridazine ring substituted with an acetyl group at the 3-position and a 4-chlorophenyl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-1-(4-chlorophenyl)pyridazin-4(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzoylhydrazine with ethyl acetoacetate under acidic conditions to form the desired pyridazinone derivative. The reaction typically proceeds as follows:
Step 1: 4-chlorobenzoylhydrazine is reacted with ethyl acetoacetate in the presence of an acid catalyst such as hydrochloric acid.
Step 2: The reaction mixture is heated under reflux for several hours to promote cyclization and formation of the pyridazinone ring.
Step 3: The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-acetyl-1-(4-chlorophenyl)pyridazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-acetyl-1-(4-chlorophenyl)pyridazin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-acetyl-1-(4-chlorophenyl)pyridazin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The acetyl and chlorophenyl groups can enhance the compound’s binding affinity and specificity for these targets. The pyridazinone ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its target.
Comparación Con Compuestos Similares
Similar Compounds
3-acetyl-1-phenylpyridazin-4(1H)-one: Lacks the chlorine atom on the phenyl ring, which may affect its reactivity and binding properties.
3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-one: Contains a methyl group instead of a chlorine atom, which can influence its electronic properties and reactivity.
3-acetyl-1-(4-nitrophenyl)pyridazin-4(1H)-one:
Uniqueness
3-acetyl-1-(4-chlorophenyl)pyridazin-4(1H)-one is unique due to the presence of the chlorine atom on the phenyl ring, which can enhance its reactivity and binding properties. This structural feature can make it more suitable for specific applications in medicinal chemistry and material science compared to its analogs.
Propiedades
Fórmula molecular |
C12H9ClN2O2 |
|---|---|
Peso molecular |
248.66 g/mol |
Nombre IUPAC |
3-acetyl-1-(4-chlorophenyl)pyridazin-4-one |
InChI |
InChI=1S/C12H9ClN2O2/c1-8(16)12-11(17)6-7-15(14-12)10-4-2-9(13)3-5-10/h2-7H,1H3 |
Clave InChI |
VANSSXURRDRSAH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NN(C=CC1=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



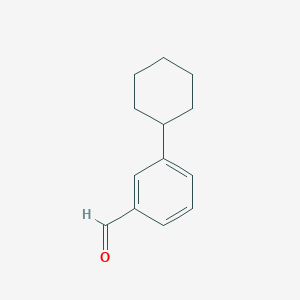
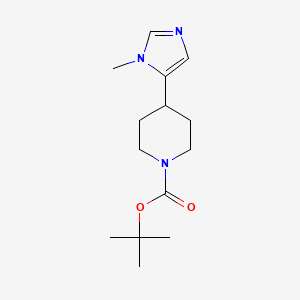
![7-methyl-2-(2-methylpropyl)-3H-Imidazo[4,5-b]pyridine](/img/structure/B13879109.png)
